Sea5ekp5LY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Sea5ekp5LY involves several steps. The primary synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 4-(trifluoromethoxy)aniline to form an intermediate Schiff base. This intermediate is then cyclized with 2-cyanopyridine under acidic conditions to yield the desired product . The reaction conditions typically involve temperatures ranging from 80°C to 120°C and the use of solvents such as ethanol or methanol .
Analyse Chemischer Reaktionen
Sea5ekp5LY undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Sea5ekp5LY has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent in various diseases, including cancer and autoimmune disorders.
Biology: It is used in research to study cellular signaling pathways and molecular interactions.
Industry: This compound may have applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Sea5ekp5LY involves the inhibition of the ASK1-p38 pathway, which plays a crucial role in cellular stress responses and inflammation . By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and fibrotic markers, thereby alleviating inflammatory and fibrotic reactions . The molecular targets of this compound include ASK1 (apoptosis signal-regulating kinase 1) and p38 MAPK (mitogen-activated protein kinase) .
Vergleich Mit ähnlichen Verbindungen
Sea5ekp5LY is unique compared to other N-arylpyridone compounds due to its specific molecular structure and trifluoromethoxyphenyl group, which contribute to its distinct pharmacological properties . Similar compounds include:
1,5-dihydro-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-4H-imidazo(4,5-c)pyridin-4-one: Lacks the trifluoromethoxy group, resulting in different pharmacological effects.
1,5-dihydro-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-4H-imidazo(4,5-c)pyridin-4-one: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in activity and potency.
This compound’s unique structure and properties make it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
1590403-33-0 |
---|---|
Molekularformel |
C18H14F3N5O2 |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
1-methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C18H14F3N5O2/c1-24-10-22-15-16(24)14(11-7-23-25(2)8-11)9-26(17(15)27)12-3-5-13(6-4-12)28-18(19,20)21/h3-10H,1-2H3 |
InChI-Schlüssel |
ZJBCIWSBSPECFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CN(C(=O)C3=C2N(C=N3)C)C4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.